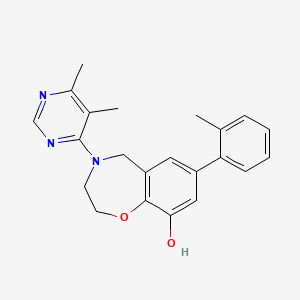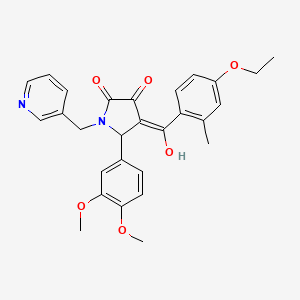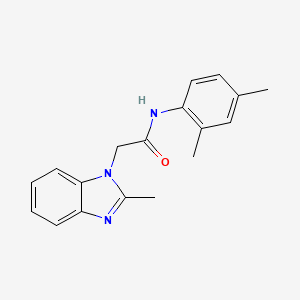
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU belongs to the class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to modulate lipid and glucose metabolism.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. In addition, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide is a PPAR agonist that binds to and activates PPARα and PPARγ receptors. Activation of these receptors leads to the upregulation of genes involved in lipid and glucose metabolism, resulting in improved insulin sensitivity and glucose metabolism. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide also has anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide also improves lipid metabolism by reducing triglyceride and cholesterol levels in the blood. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to reduce body weight and adipose tissue mass in animal models of obesity. In addition, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high purity and specificity for PPAR receptors. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide is also readily available and has been extensively studied, making it a well-characterized compound. However, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has some limitations as a research tool, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
Future research on N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide could focus on its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide could also be used as a tool to study the role of PPAR receptors in lipid and glucose metabolism. In addition, future research could focus on developing new derivatives of N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide with improved pharmacological properties, such as increased potency and solubility.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-furoyl chloride followed by reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-furoic acid followed by reaction with piperidine-4-carboxylic acid. Both methods result in the formation of N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide with high purity.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-12-3-4-14(13(19)10-12)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIWOHCTGQOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)


![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)

![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)

